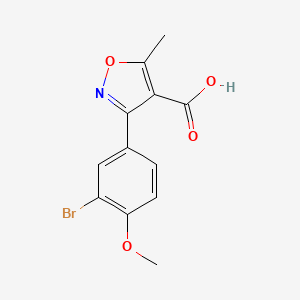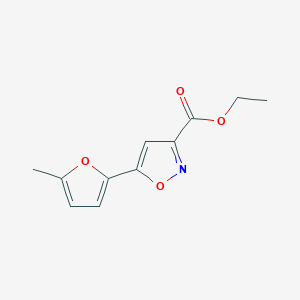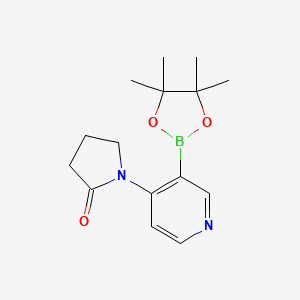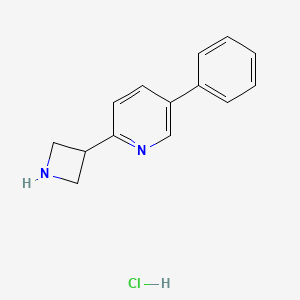
2-(3-Azetidinyl)-5-phenylpyridine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662349 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
The preparation of MFCD32662349 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity. For instance, the preparation method might involve carbonization followed by sulfonation, which is suitable for producing solid acids under mild conditions .
Análisis De Reacciones Químicas
MFCD32662349 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the formation of quaternary ammonium cations . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of aromatic amines using water radical cations can yield quaternary ammonium compounds, which are significant in drug development .
Aplicaciones Científicas De Investigación
MFCD32662349 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it can be used to investigate cellular processes and interactions. In medicine, MFCD32662349 is explored for its potential therapeutic effects and drug development. Industrial applications include its use in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of MFCD32662349 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
MFCD32662349 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or reactivity profiles. For example, compounds with similar functional groups or molecular frameworks can be considered for comparison. The unique properties of MFCD32662349, such as its stability and reactivity, make it distinct from other compounds in its class .
Propiedades
Fórmula molecular |
C14H15ClN2 |
|---|---|
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-5-phenylpyridine;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-4-11(5-3-1)12-6-7-14(16-10-12)13-8-15-9-13;/h1-7,10,13,15H,8-9H2;1H |
Clave InChI |
FEWGQYHNQHOXGT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC=C(C=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


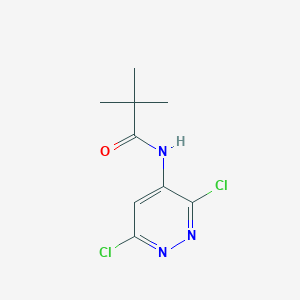
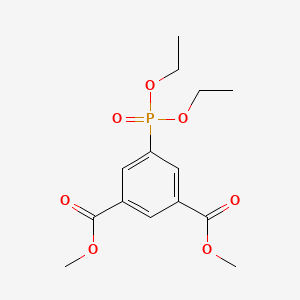
![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)
![N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13698944.png)
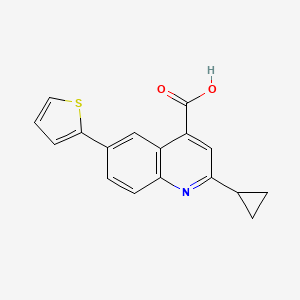
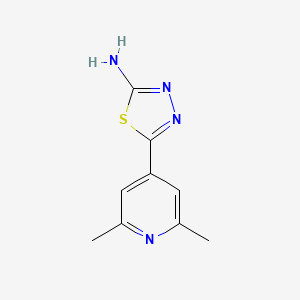


![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)

![(R)-3-(Benzyloxy)-2-(Boc-amino)-1-[(S)-3-(hydroxymethyl)morpholino]-1-propanone](/img/structure/B13698980.png)
